molecular formula C8H10O2 B1664592 3-Acetyl-2,5-dimethylfuran CAS No. 10599-70-9

3-Acetyl-2,5-dimethylfuran

Cat. No.: B1664592
CAS No.: 10599-70-9
M. Wt: 138.16 g/mol
InChI Key: KBSVBCHYXYXDAG-UHFFFAOYSA-N
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Description

3-Acetyl-2,5-dimethylfuran: is an organic compound with the molecular formula C8H10O2 . It is a member of the furan family, characterized by a furan ring substituted with acetyl and methyl groups. This compound is typically a colorless to pale yellow liquid and is known for its distinctive aroma, often used as a flavoring agent .

Safety and Hazards

Safety measures for handling 3-Acetyl-2,5-dimethylfuran include washing face, hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

3-Acetyl-2,5-dimethylfuran is a member of the class of furans . It is primarily used as a flavoring agent , and its primary targets are the olfactory receptors that contribute to our sense of smell and taste.

Mode of Action

As a flavoring agent, this compound interacts with olfactory receptors in the nose. These receptors are proteins that bind to the molecule, triggering a signal transduction pathway that results in the perception of a sweet, cocoa, and corn-like aroma .

Biochemical Pathways

This leads to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

It is likely metabolized by the liver and excreted in the urine .

Result of Action

The primary result of the action of this compound is the perception of a specific aroma. This can enhance the flavor of foods and beverages, contributing to their overall sensory appeal .

Biochemical Analysis

Biochemical Properties

3-Acetyl-2,5-dimethylfuran plays a significant role in biochemical reactions, particularly as a flavoring agent. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics . These interactions can lead to the formation of reactive metabolites, which may have further biochemical implications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant responses . Additionally, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products . These products can have different biochemical properties and may contribute to the observed long-term effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it can induce toxic effects, including oxidative stress and genotoxicity . These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of other metabolic enzymes, thereby altering overall metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Acetyl-2,5-dimethylfuran can undergo oxidation reactions, typically forming furan derivatives with additional oxygen functionalities.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: It can participate in electrophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

    3-Acetyl-2,5-dimethylthiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-Furyl methyl ketone: Similar structure but lacks the additional methyl groups on the furan ring.

    Acetophenone: Contains a phenyl ring instead of a furan ring but has a similar acetyl group.

Uniqueness:

Properties

IUPAC Name

1-(2,5-dimethylfuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSVBCHYXYXDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1030317
Record name 3-Acetyl-2,5-dimethylfuran
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Molecular Weight

138.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; [Alfa Aesar MSDS], Liquid, Colorless to yellow liquid; Sweet nutty hazelnut aroma with earthy undertones
Record name 3-Acetyl-2,5-dimethylfuran
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Record name 3-Acetyl-2,5-dimethylfuran
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Record name 3-Acetyl-2,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

62.00 °C. @ 0.25 mm Hg
Record name 3-Acetyl-2,5-dimethylfuran
Source Human Metabolome Database (HMDB)
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Solubility

slightly, Slightly soluble in water; Soluble in propylene glycol, most fixed oils, Soluble (in ethanol)
Record name 3-Acetyl-2,5-dimethylfuran
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Record name 3-Acetyl-2,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.034-1.048
Record name 3-Acetyl-2,5-dimethylfuran
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

10599-70-9
Record name 3-Acetyl-2,5-dimethylfuran
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Record name 3-Acetyl-2,5-dimethylfuran
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Record name 1-(2,5-dimethyl-3-furyl)ethan-1-one
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Record name 3-ACETYL-2,5-DIMETHYLFURAN
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Record name 3-Acetyl-2,5-dimethylfuran
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Synthesis routes and methods

Procedure details

A mixture of 2.80 g (0.02 mole) 3-acetyl-3-hexen-2-one and 3.56 g (0.02 mole) N-bromosuccinimide in 50 ml of carbon tetrachloride was heated at reflux for 24 hours. After cooling, the succinimide was removed by filtration and the solution concentrated. Distillation of the crude product gave 1.81 g (66%) of 2,5-dimethyl-3-furyl methyl ketone, bp 84°-87° C (17 mm).
Name
3-acetyl-3-hexen-2-one
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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